molecular formula C9H10BrN B8692801 3-Bromo-4-cyclopropyl-5-methylpyridine

3-Bromo-4-cyclopropyl-5-methylpyridine

Cat. No.: B8692801
M. Wt: 212.09 g/mol
InChI Key: YWTMGPHEZSJWBN-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropyl-5-methylpyridine is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

3-bromo-4-cyclopropyl-5-methylpyridine

InChI

InChI=1S/C9H10BrN/c1-6-4-11-5-8(10)9(6)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

YWTMGPHEZSJWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C2CC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of copper iodide (1.082 g, 0.0056 mol), dimethyl sulphide (2.78 mL, 0.0380 mol) and 3-bromo-5-methylpyridine (1.0 g, 0.0056 mol) in anhydrous tetrahydrofuran (25 mL) at room temperature was added phenyl chloroformate (0.764 mL, 0.0060 mol) and the mixture was stirred for 40-50 min. To this suspension at −25 to −20° C. was added cyclopropyl magnesium bromide (12.13 mL, 0.0060 mol, 0.5M solution in tetrahydrofuran) over 30-40 min. The mixture was stirred at this temperature for 30 min. and then warmed slowly to room temperature over 1.0-1.5 h. The reaction mixture was quenched with 20% ammonium chloride (25 mL), followed by extraction of the aqueous layer with ethyl acetate (50 mL). The organic layer was washed with 20% ammonium chloride (25 mL), then saturated aqueous sodium chloride solution (25 mL), and dried over anhydrous sodium sulphate. Silica gel chromatography using 0-5% ethyl acetate-hexane gradient yielded crude title compound.
Quantity
0.764 mL
Type
reactant
Reaction Step One
Name
cyclopropyl magnesium bromide
Quantity
12.13 mL
Type
reactant
Reaction Step Two
Quantity
2.78 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
1.082 g
Type
catalyst
Reaction Step Three

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